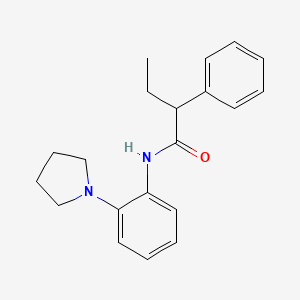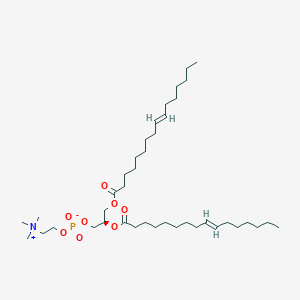
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phospholipids like 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine involves various chemical and enzymatic methods. For example, the synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) has been achieved through a straightforward chemical deuteration method, allowing for detailed structural studies using neutron techniques (Yepuri et al., 2016). Enzyme-assisted methods have also been developed to produce high-purity, chain-deuterated phospholipids, which combine the efficiency of chemical synthesis with the specificity of biocatalysis (Bogojevic & Leung, 2020).
Molecular Structure Analysis
The molecular structure of phospholipids significantly impacts their function and interaction with other molecules. Neutron reflectometry studies of perdeuterated POPC-supported bilayers have provided insights into the neutron scattering length density profile of these lipids, revealing the contrast-matching properties of their acyl chains to heavy water and the high scattering length density of deuterated head groups (Yepuri et al., 2016). Such analyses are crucial for understanding lipid interactions and membrane structure at the molecular level.
Chemical Reactions and Properties
The behavior of phospholipids under various conditions can elucidate their chemical reactions and properties. For instance, the hydrolysis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) at high temperatures leads to the formation of oleic acid and phosphorus-containing products, demonstrating the stability and reactivity of these molecules in extreme conditions (Changi et al., 2012).
Physical Properties Analysis
The physical properties of phospholipids, such as phase behavior and hydration, are key to their role in biological membranes. The hydration of the phosphocholine headgroup, for example, has been thoroughly investigated, showing strong associations with water through a unique hydrogen bonding regime, which affects the lipid's behavior in aqueous solutions (Foglia et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties of phospholipids, such as their oxidative stability and interaction with other molecules, is crucial for their application in various fields. Studies on the effects of 1,2-dioleoyl-sn-glycero-3-phosphocholine on moisture content and oxidative stability in oil-water systems have provided insights into how these lipids can influence the stability of food products and other substances (Kwon et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine, a phosphocholine derivative, has been a subject of research in various fields. Studies have focused on improved synthesis methods and characterization. Abdelmageed et al. (1989) detailed improved syntheses of related phosphocholine compounds, contributing to the understanding of their chemical properties and potential applications in research and industry (Abdelmageed et al., 1989).
Applications in Membrane Studies
Phosphocholines like 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine are integral in studying the properties of biological membranes. Saccani et al. (2004) used similar compounds to model interactions between membranes and peptides or proteins, which is crucial for understanding biological membrane dynamics and the mechanism of action of various biomolecules (Saccani et al., 2004).
Exploration of Hydrolysis and Reaction Pathways
Understanding the behavior of phosphocholines under different conditions is vital for their application in biochemistry and pharmacology. Changi et al. (2012) examined the hydrolysis of a related phosphocholine in high-temperature water, providing insights into its stability and degradation pathways, essential for drug formulation and other applications (Changi et al., 2012).
Impact on Phospholipid Behavior
Phosphocholines can influence the behavior of other lipids, especially in membrane contexts. Shibakami et al. (1997) investigated how different phosphocholines affect the mixing behavior of phospholipids, which has implications for understanding cell membrane dynamics and the development of lipid-based delivery systems (Shibakami et al., 1997).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine”.
Zukünftige Richtungen
I couldn’t find specific information on the future directions of research or applications of “1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine”.
Eigenschaften
IUPAC Name |
[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHCUUIQMGELX-SGZUMCNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



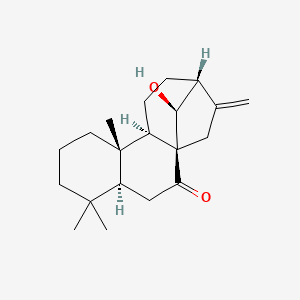


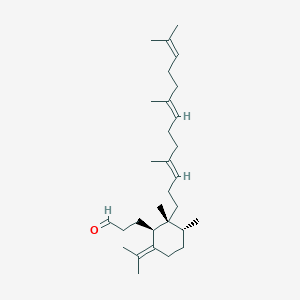
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
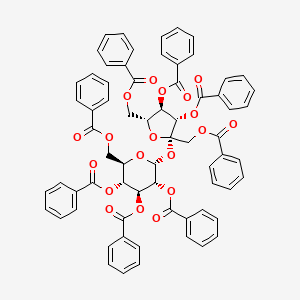
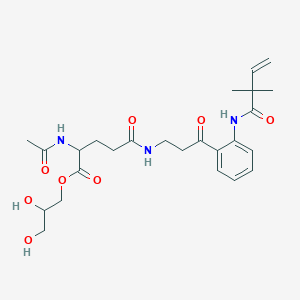
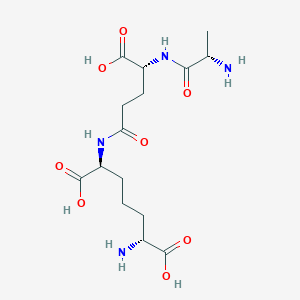
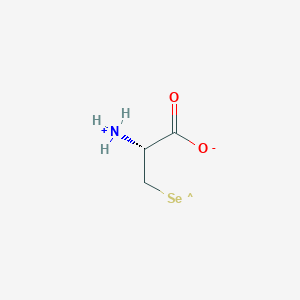
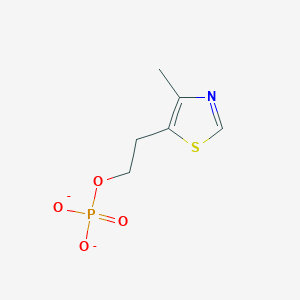
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)
